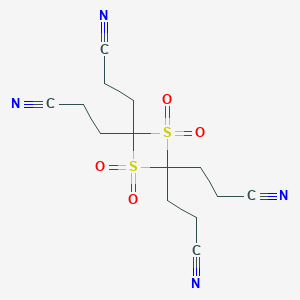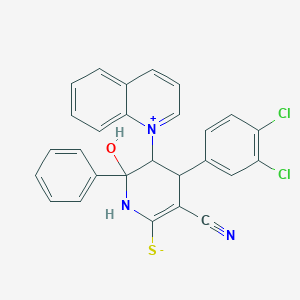![molecular formula C16H16BrNO3 B6117019 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B6117019.png)
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, also known as BPHA, is a chemical compound that has been found to have potential applications in scientific research. This compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to inhibit the activity of COX-2, an enzyme that is overexpressed in many types of cancer and is involved in the production of pro-inflammatory cytokines. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been found to inhibit the activity of STAT3, a protein that is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has several biochemical and physiological effects. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to inhibit the growth of cancer cells in vitro and induce apoptosis in cancer cells. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has several advantages for lab experiments. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is relatively easy to synthesize and purify, and it has been found to be stable under certain conditions. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been found to have low toxicity in vitro. However, there are also some limitations to using 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide in lab experiments. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is not very water-soluble, which can make it difficult to use in certain assays. In addition, 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not yet known.
Direcciones Futuras
There are several future directions for research on 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide. One area of research could be to further investigate the mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide and identify its molecular targets. Another area of research could be to study the efficacy and safety of 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide in animal models and humans. In addition, 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide could be further developed as a potential anti-cancer and anti-inflammatory drug candidate. Finally, 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide could be used as a tool compound to study the role of COX-2 and STAT3 in cancer and inflammation.
Métodos De Síntesis
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide can be synthesized using several methods, including the reaction of 4-bromo-3-methylphenol with 2-(hydroxymethyl)phenylacetic acid in the presence of a coupling agent and a base, or by reacting 2-(hydroxymethyl)phenylacetic acid with 4-bromo-3-methylphenol in the presence of a coupling agent and a base. Both methods involve the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA), to facilitate the reaction. The resulting product is then purified using column chromatography to obtain pure 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has anti-cancer properties and can inhibit the growth of cancer cells in vitro. 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-11-8-13(6-7-14(11)17)21-10-16(20)18-15-5-3-2-4-12(15)9-19/h2-8,19H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUQQBOXMYIAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6116939.png)

![N-(2-hydroxy-1,1-dimethylethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6116948.png)
![1-tert-butyl-4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6116967.png)
![methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B6116969.png)
![4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6116976.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6116989.png)
![N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6116996.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B6117034.png)
![2,3-dichloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B6117035.png)

![2-[9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B6117049.png)